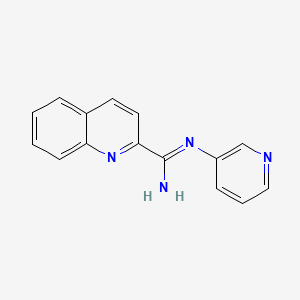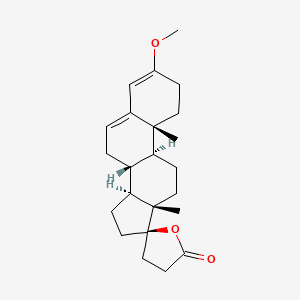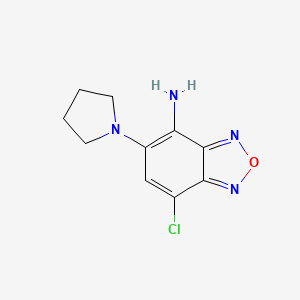![molecular formula C11H11NO2S B7781291 N-[(3S)-4-oxothiolan-3-yl]benzamide](/img/structure/B7781291.png)
N-[(3S)-4-oxothiolan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-4-oxothiolan-3-yl]benzamide is an organic compound with a unique structural configuration. It consists of a benzamide group attached to a thiolane ring with a ketone functionality. This compound's structure provides it with distinct chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-4-oxothiolan-3-yl]benzamide typically involves multi-step organic synthesis. One common method includes the condensation of 4-oxothiolane with benzoyl chloride under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized using continuous flow chemistry techniques. This method ensures consistent reaction conditions, higher yields, and reduces the time required for the synthesis. Catalytic methods may also be employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[(3S)-4-oxothiolan-3-yl]benzamide can undergo oxidation reactions, where the thiolane ring may be converted to a sulfoxide or sulfone derivative.
Reduction: : Reduction of the compound can lead to the formation of the corresponding alcohol, where the ketone group is reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
N-[(3S)-4-oxothiolan-3-yl]benzamide has a broad spectrum of applications across various scientific fields.
Chemistry
It serves as a building block in organic synthesis for the development of more complex molecules. Its unique structure is exploited in the creation of polymers and other macromolecular compounds.
Biology
In biological studies, this compound is used as a probe to investigate enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific biological processes.
Medicine
This compound derivatives are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to modulate various cellular pathways.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and materials. It can also be employed in the development of advanced catalysts for chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The benzamide group allows for high-affinity binding, while the thiolane ring provides a reactive site for further chemical modifications. These interactions often result in the modulation of biological pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
N-[(3S)-4-oxothiolan-3-yl]benzamide is distinct due to its unique combination of a thiolane ring and a benzamide group. Similar compounds include:
N-(thiophen-2-yl)benzamide: : Features a thiophene ring instead of a thiolane ring.
4-oxo-N-phenylbutanamide: : Lacks the thiolane ring and has a simpler structure.
N-(2-hydroxybenzoyl)benzamide: : Contains a hydroxyl group on the benzoyl moiety.
Each of these compounds has different chemical and biological properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
N-[(3S)-4-oxothiolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-10-7-15-6-9(10)12-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOCXSONMLYOE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8'R,9'S,10'R,13'S,14'S,17'R)-10',13'-dimethyl-17'-trimethylsilyloxyspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile](/img/structure/B7781208.png)
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7781221.png)
![(1R,4R,10S)-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.0(4,6)]dodecane](/img/structure/B7781231.png)
![sodium;(2S)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7781237.png)

![(3R,4aS,5S,6aR,6bR,8aS,9R,9aS,12S,15aR,15bS,16aS,16bR)-9,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,6b-triol](/img/structure/B7781243.png)
![3-[(3S,8R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B7781247.png)

![[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate](/img/structure/B7781262.png)

![(3R)-spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione](/img/structure/B7781297.png)

![7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B7781303.png)
![tert-butyl N-[(1R)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B7781307.png)
